2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
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Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the FTIR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data. For instance, the presence of the morpholinyl and pteridinyl groups suggests that it might exhibit certain basicity. The exact properties would need to be determined experimentally .Scientific Research Applications
Acylation and Dipolar Cycloaddition
A study by Steinlin & Vasella (2009) explored the acylation of a 6-(Methylamino)-5-nitrosopyrimidine and the 1,3-dipolar cycloaddition of an 8-Methylisoxanthopterin N(5)-Oxide, leading to the synthesis of C(6) ,N(8)-Disubstituted Isoxanthopterins. This research highlights the chemical versatility and potential of pteridinyl compounds in synthesizing complex molecules with possible applications in developing fluorescent markers or drugs (Steinlin & Vasella, 2009).
Pteridine Studies
Albert & Mizuno (1973) detailed reactions of methylpteridines leading to various substituted pteridines, demonstrating the reactivity and synthetic utility of pteridine derivatives in organic chemistry. Such studies lay the groundwork for further applications in medicinal chemistry and the synthesis of biologically active molecules (Albert & Mizuno, 1973).
Aminocarbonylation Reactions
Wan et al. (2002) described the use of Dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including the utilization of morpholine among other amines. This process showcases the role of morpholine and related compounds in facilitating complex organic syntheses, potentially applicable in pharmaceutical manufacturing (Wan et al., 2002).
Luminescent Materials
Luo et al. (2015) researched novel 1,8-naphthalimide derivatives for organic light-emitting device applications, integrating aromatic amine donors. The study demonstrates the importance of compounds with aromatic amine functionalities in developing materials for optoelectronic applications, highlighting their potential in light-emitting diodes (Luo et al., 2015).
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-16(13(2)9-12)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJKGKQAJVVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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